7-Methylbenzo[d]isoxazol-3-amine
CAS No.: 1699584-90-1
Cat. No.: VC15818362
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699584-90-1 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 7-methyl-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
| Standard InChI Key | HSNPIDUOHGWFIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NO2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 7-methylbenzo[d]isoxazol-3-amine consists of a bicyclic framework where a benzene ring is fused to an isoxazole moiety. Key structural descriptors include:
The methyl group at the 7-position and the amine at the 3-position introduce steric and electronic effects that influence reactivity and biological activity .
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for adducts of 7-methylbenzo[d]isoxazol-3-amine have been calculated, with values ranging from 126.0 Ų for [M+H]+ to 135.8 Ų for [M+K]+ . These metrics are critical for mass spectrometry-based identification in complex matrices.
Synthetic Routes and Methodologies
Modern Innovations
Recent advances utilize microwave-assisted synthesis to reduce reaction times. A study on 3-ethyl-benzo[d]isoxazole sulfonamides demonstrated that microwave irradiation achieved 71–84% yields in 5–6 minutes, compared to 6–8 hours under conventional heating . Adapting such methods with 7-methyl precursors could optimize the synthesis of 7-methylbenzo[d]isoxazol-3-amine.
Pharmacological Applications
Anticancer and Anti-Inflammatory Activity
Curcumin-derived isoxazoles, such as MR 39, demonstrate enhanced COX-2 inhibition and antitumor effects in multidrug-resistant breast cancer cells . The 7-methyl variant’s electron-donating methyl group could modulate binding to hydrophobic enzyme pockets, warranting further investigation.
GlpBio offers the 5-methyl isomer (CAS 89976-56-7), but users must verify regiochemistry to avoid misidentification .
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